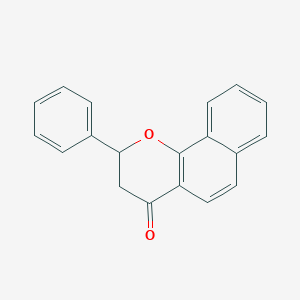

alpha-Naphthoflavanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one consists of a chromen-4-one core with a phenyl group attached at the second position and a dihydrobenzo[h] ring system.

准备方法

合成路线和反应条件

2-苯基-2,3-二氢苯并[h]色烯-4-酮的合成可以通过多种合成路线实现。一种常见的方法是使用邻炔基芳基酮作为前体。 该合成采用银催化的酮化反应生成多羰基中间体,然后进行双分子内环化和脱羧反应生成所需化合物 。这种一锅法反应效率高,并且产率很高。

工业生产方法

在工业环境中,2-苯基-2,3-二氢苯并[h]色烯-4-酮的生产可能涉及类似的合成路线,但在更大的规模上进行。使用连续流动反应器和优化的反应条件可以提高化合物的效率和产量。此外,纯化过程可能涉及重结晶或色谱等技术以获得纯产品。

化学反应分析

反应类型

2-苯基-2,3-二氢苯并[h]色烯-4-酮会发生多种化学反应,包括:

氧化: 该化合物可以被氧化生成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将该化合物转化为其还原形式,例如二氢衍生物。

取代: 苯基和色烯-4-酮核心上的其他位置可以与各种亲电试剂或亲核试剂发生取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤素、烷基卤化物和酰氯等试剂可用于取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成醌类,而还原可以生成二氢衍生物。取代反应可以在色烯-4-酮核心上引入各种官能团。

4. 科研应用

2-苯基-2,3-二氢苯并[h]色烯-4-酮具有多种科研应用:

化学: 该化合物用作合成更复杂分子的构建单元,以及机理研究中的模型化合物。

生物学: 它因其潜在的生物活性而被研究,包括抗氧化、抗炎和抗菌特性。

医学: 研究表明,色烯-4-酮的衍生物,包括 2-苯基-2,3-二氢苯并[h]色烯-4-酮,在治疗阿尔茨海默病等疾病方面具有潜在的治疗应用.

工业: 该化合物用于开发新材料,以及作为药物和农用化学品合成的中间体。

科学研究应用

Neuroprotective Effects

Preventative Role in Vascular Dementia

Recent studies have shown that alpha-naphthoflavone exhibits neuroprotective effects, particularly in models of vascular dementia. In an experiment involving rats subjected to four-vessel occlusion, ANF administration resulted in cognitive improvements comparable to the traditional drug donepezil. The study indicated that ANF could prevent cognitive impairment by modulating biochemical markers such as homocysteine levels and acetylcholinesterase activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Induction of Apoptosis in Cancer Cells

Mechanisms of Cytotoxicity

Alpha-naphthoflavone has been identified as an effective agent in inducing apoptosis in cancer cells through various pathways. In mouse hippocampal neuronal cells (HT22), ANF triggered apoptotic cell death via endoplasmic reticulum stress mechanisms, activating caspases and increasing reactive oxygen species (ROS) levels. This indicates its potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells .

Metabolic Regulation

Inhibition of Adipogenesis

ANF has demonstrated the ability to inhibit the differentiation of 3T3-L1 pre-adipocytes into adipocytes. This effect is mediated through the modulation of inflammatory responses and key transcription factors involved in adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ). By suppressing pro-inflammatory cytokines like TNF-α and IL-6 while enhancing IL-10 secretion, ANF may offer a novel approach to managing obesity and related metabolic disorders .

Anti-inflammatory Properties

Modulation of Inflammatory Responses

In addition to its effects on adipogenesis, alpha-naphthoflavone has been shown to modulate inflammatory responses in various cell types. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathways, which are crucial for the inflammatory response during adipocyte differentiation. This property suggests that ANF could be beneficial in treating inflammatory conditions associated with obesity and metabolic syndrome .

Synergistic Effects with Other Compounds

Combination Therapies

Research indicates that combining alpha-naphthoflavone with other compounds can enhance its protective effects against oxidative stress. For instance, co-treatment with beta-naphthoflavone has been shown to synergistically reduce hydrogen peroxide-induced neuronal damage, highlighting the potential for developing combination therapies that leverage the strengths of multiple flavonoids .

Summary Table of Applications

作用机制

2-苯基-2,3-二氢苯并[h]色烯-4-酮的作用机制涉及它与各种分子靶标和途径的相互作用。 例如,在阿尔茨海默病的背景下,该化合物及其衍生物已被证明可以抑制乙酰胆碱酯酶和晚期糖基化终产物的形成 。这些相互作用有助于减少氧化应激和炎症,而氧化应激和炎症是神经退行性疾病进展的关键因素。

相似化合物的比较

类似化合物

2-苯基-4H-色烯-4-酮: 该化合物具有类似的色烯-4-酮核心,但缺少二氢苯并[h]环系统。

2-苯乙基-4H-色烯-4-酮: 该化合物在第二个位置有一个苯乙基而不是一个苯基.

Flindersiachromone: 另一个色烯-4-酮衍生物,在核心结构上有不同的取代基.

独特性

2-苯基-2,3-二氢苯并[h]色烯-4-酮因其独特的结构特征而独一无二,包括二氢苯并[h]环系统和第二个位置的苯基。这些结构元素有助于其独特的化学反应性和生物活性,使其成为研究和潜在治疗应用的宝贵化合物。

生物活性

Alpha-naphthoflavone (αNF) is a synthetic flavonoid that has garnered significant attention due to its diverse biological activities, particularly its role as a modulator of the aryl hydrocarbon receptor (AhR) and its potential therapeutic applications. This article explores the biological activity of αNF, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

1.1 Apoptosis Induction

αNF has been shown to induce apoptosis in various cell types, notably in HT22 mouse hippocampal neuronal cells. The mechanism involves:

- Endoplasmic Reticulum (ER) Stress : αNF activates ER stress pathways, leading to increased expression of C/EBP homologous protein (CHOP) and activation of caspases -12 and -3, which are crucial for apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS accumulation, which further contributes to cell death. Antioxidants like N-acetylcysteine can mitigate these effects, highlighting the oxidative stress component of αNF's action .

- Mitogen-Activated Protein Kinases (MAPKs) : Activation of p38, JNK, and ERK MAPKs has been implicated in αNF-induced apoptosis. Inhibition of these pathways reduces CHOP expression and cell death, indicating their essential role in this process .

1.2 Cytochrome P450 Inhibition

αNF is a known inhibitor of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. This inhibition can impact the metabolism of various xenobiotics and endogenous compounds:

- Competitive Inhibition : It acts as a competitive tight-binding inhibitor for these enzymes, affecting the metabolic activation of procarcinogens and influencing drug metabolism .

- Therapeutic Implications : By inhibiting these enzymes, αNF may play a role in cancer chemoprevention strategies by reducing the activation of carcinogenic compounds .

2.1 Cancer Research

Recent studies have explored the anti-cancer properties of αNF:

- Breast Cancer : In vitro studies demonstrated that αNF can inhibit the proliferation of breast cancer cells by inducing apoptosis through ER stress pathways .

- Colon Cancer : The compound has shown promise in inhibiting colon cancer cell proliferation, potentially through mechanisms involving ceramide production and mitochondrial dysfunction .

2.2 Neuroprotective Effects

While αNF induces apoptosis in certain neuronal cells, it also exhibits neuroprotective properties under specific conditions:

- Neuroprotection Against Oxidative Stress : In some models, αNF has been shown to protect against oxidative stress-induced neuronal death by modulating antioxidant pathways .

3. Data Summary

The following table summarizes key findings related to the biological activity of αNF:

| Biological Activity | Mechanism | Cell Type/Model | Outcome |

|---|---|---|---|

| Apoptosis | ER Stress, ROS Generation | HT22 Neuronal Cells | Induces cell death via caspase activation |

| Cytochrome P450 Inhibition | Competitive Inhibition | Liver Microsomes | Decreases metabolism of procarcinogens |

| Anti-Cancer Activity | Induction of Apoptosis | Breast/Colon Cancer Cells | Reduces cell viability |

| Neuroprotection | Modulation of Antioxidant Pathways | Neuronal Models | Protects against oxidative stress |

4. Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that αNF is metabolized primarily by cytochrome P450 enzymes in the liver. Its metabolites include various hydroxylated forms which may retain biological activity or exhibit different pharmacological effects . Toxicological assessments have suggested that while αNF can induce apoptosis in certain contexts, it may also possess protective effects depending on the cellular environment and exposure levels.

属性

IUPAC Name |

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVIKVQRCYXXSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。